1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride
Description
Hydrogen-Bonding Capacity
The primary amine (-CH2NH2) serves as a hydrogen bond donor, enabling interactions with catalytic residues in enzyme active sites. This property is critical for inhibitors targeting proteases or kinases, where polar contacts stabilize ligand-receptor complexes.
Aromatic Stacking Interactions
The phenyl ring facilitates π-π stacking with tyrosine, phenylalanine, or histidine residues in proteins. In MAGL inhibitors, aryl groups adjacent to the pyrrolidinone core occupy hydrophobic subpockets, improving binding affinity.
Enhanced Solubility and Permeability
Aminomethyl substituents balance lipophilicity and hydrophilicity, as evidenced by pyrrolidone derivatives that enhance transdermal drug delivery. For example, 1-hexyl-2-pyrrolidone increases stratum corneum solubility of 5-fluorouracil by 3.5-fold, improving flux rates. The 3-(aminomethyl)phenyl group likely exerts similar effects, promoting membrane penetration while maintaining aqueous solubility via protonation of the amine under physiological conditions.
Pharmaceutical Significance of the Hydrochloride Salt
The hydrochloride salt form of 1-[3-(aminomethyl)phenyl]pyrrolidin-2-one optimizes pharmacokinetic properties through two mechanisms:
Improved Aqueous Solubility
Ionization of the amine group (-NH2 → -NH3+ Cl−) enhances solubility in polar solvents, a critical factor for oral bioavailability. Studies on pyrrolidone derivatives show that salt formation increases solubility in isopropyl myristate by up to 40%, directly correlating with higher transdermal flux rates.
Crystallinity and Stability
Hydrochloride salts often exhibit superior crystallinity compared to free bases, reducing hygroscopicity and improving shelf life. This is particularly advantageous for solid dosage forms, where physical stability ensures consistent drug delivery.
Targeted Bioavailability
In central nervous system (CNS) therapeutics, the hydrochloride salt may facilitate passive diffusion across the blood-brain barrier. Piperazinyl pyrrolidin-2-ones with similar ionic characteristics show elevated brain concentrations of 2-arachidonoylglycerol (2-AG) following oral administration, indicating effective CNS penetration.
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14;/h1,3-4,7H,2,5-6,8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTMPHAGWUWPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(aminomethyl)benzylamine and pyrrolidin-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride involves its interaction with molecular targets within biological systems. The aminomethyl group and the pyrrolidinone moiety play crucial roles in binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares 1-[3-(aminomethyl)phenyl]pyrrolidin-2-one hydrochloride with structurally related pyrrolidin-2-one derivatives:
Pharmacological and Functional Differences
- Bioactivity: S-61 and S-73 () exhibit α1-adrenolytic and antiarrhythmic activity due to their piperazine-butyl side chains, which enhance receptor binding. In contrast, the aminomethylphenyl group in the target compound may favor interactions with GABAergic or serotonergic systems, though direct evidence is lacking. α-Pyrrolidinononanophenone hydrochloride () acts as a cathinone analogue with stimulant effects, highlighting the impact of the phenylketone moiety on CNS activity.
- Thermal Stability: The target compound’s high melting point (inferred from analogues) suggests greater thermal stability compared to 1-Aminopyrrolidin-2-one hydrochloride (mp: 227°C) .
Synthetic Accessibility :
Industrial and Research Relevance
Critical Analysis of Structural Modifications
- Aminomethyl vs.
- Hydrochloride Salt vs. Free Base: Salt forms enhance solubility but may alter pharmacokinetics compared to neutral analogues like α-Pyrrolidinononanophenone .
Biological Activity
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride, also known by its chemical structure and CAS number 943845-80-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by relevant case studies and research findings.
This compound is characterized by a pyrrolidinone ring substituted with an aminomethylphenyl group. Its molecular formula is C12H16ClN, and it has a molecular weight of 219.72 g/mol. The compound is soluble in water and exhibits stability under standard laboratory conditions.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been shown to exhibit selective binding affinity to dopamine receptor subtypes, particularly D2, D3, and D4 receptors. This selectivity suggests potential applications in treating psychiatric disorders such as schizophrenia or depression .
Antipsychotic Potential
In a study evaluating a series of related compounds, this compound demonstrated notable antipsychotic properties. The compound's affinity for the D4 receptor was significantly higher than for D2 receptors, indicating a potential for reduced side effects commonly associated with traditional antipsychotics .
Antitumor Activity
Recent investigations into the antitumor effects of this compound have yielded promising results. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve apoptosis induction through the modulation of apoptotic pathways and inhibition of cancer cell migration .
Study on Antipsychotic Effects
A study published in Journal of Medicinal Chemistry assessed the pharmacological profile of this compound alongside other derivatives. The results indicated that this compound had a significant effect on reducing hyperactivity in animal models, suggesting its potential as an effective antipsychotic agent .
Antitumor Efficacy in Xenograft Models
Another study focused on the antitumor efficacy of this compound using xenograft models of triple-negative breast cancer (MDA-MB-231). The compound was administered at varying doses (10 mg/kg and 20 mg/kg), resulting in a substantial reduction in tumor size compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | D2 Affinity | D4 Affinity | Antitumor Activity | Notes |
|---|---|---|---|---|
| 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one HCl | High | Very High | Significant | Potential antipsychotic and anticancer agent |
| 1-Phenyl-3-(aminomethyl)pyrrole | Moderate | Moderate | Moderate | Less selective for D4 receptor |
| Other Antipsychotic Agents | Variable | Variable | Low | Often associated with more side effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
